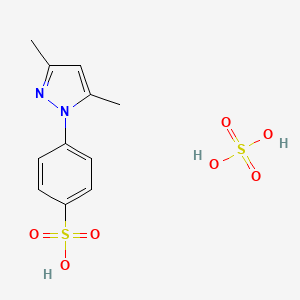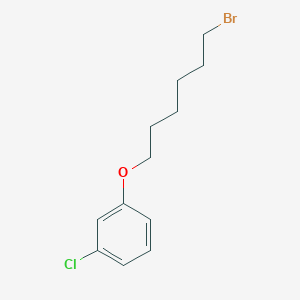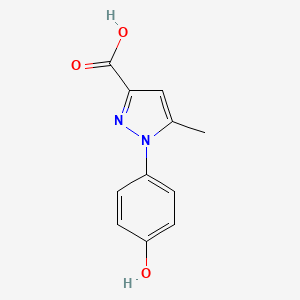
1-(3-Fluorophenyl)propane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-2-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of hydrosulfide anion as a nucleophile to displace a halide ion from a precursor compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea or hydrosulfide anion (HS⁻) in a polar solvent.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)propane-2-thiol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)propane-2-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in a different position.
3-Fluoroamphetamine: A stimulant with a fluorine atom on the phenyl ring, used in different applications.
Mercapto-substituted 1,2,4-triazoles: Compounds with similar thiol functionality, used in medicinal chemistry.
Uniqueness: 1-(3-Fluorophenyl)propane-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H11FS |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)propane-2-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 |
Clave InChI |
NZMWFTNPKPQMNO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


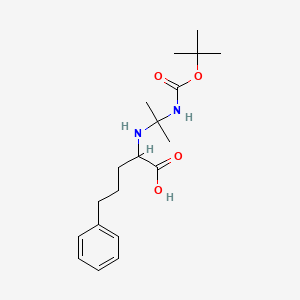
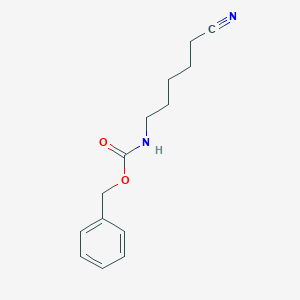


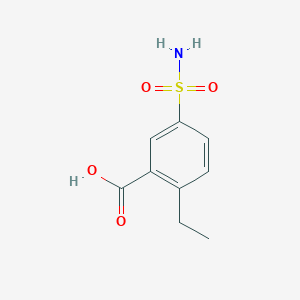
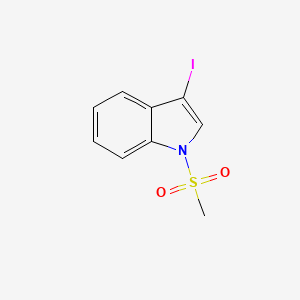
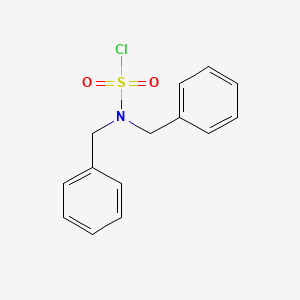
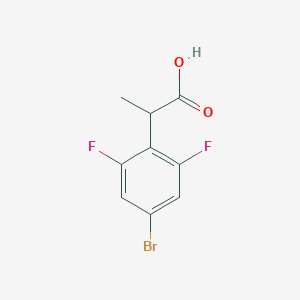
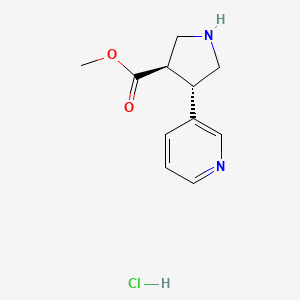
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
